4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-14-3-5-18(6-4-14)24(21,22)20-11-15-9-17(12-19-10-15)16-7-8-23-13-16/h3-10,12-13,20H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRXKRDWVZDWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit high coumarin 7-hydroxylase activity. This enzyme is involved in the metabolism of various drugs and xenobiotics.

Mode of Action

It can be inferred from related compounds that it may act in the hydroxylation of certain drugs. Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound, which can significantly alter the compound’s properties and interactions with its targets.

Biological Activity

4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

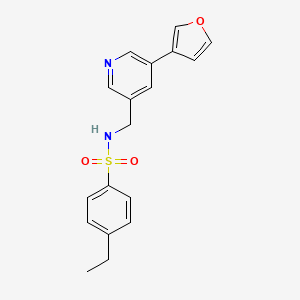

Chemical Structure

The molecular structure of 4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and furan moieties have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Ethyl-N-(5-(furan-3-yl)pyridin-3-yl)methylbenzenesulfonamide | Antibacterial | 12.5 | |

| Similar Pyridine Derivative | Antifungal | 10.0 |

The mechanism by which 4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its antimicrobial effects may involve the inhibition of bacterial enzymes such as topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a potential candidate for antibiotic development.

Study on Antibacterial Properties

A study conducted on a series of sulfonamide derivatives, including our compound of interest, highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL, indicating a strong antibacterial potential compared to standard antibiotics like ampicillin.

In Vivo Studies

In vivo studies have also been conducted to assess the safety and efficacy of 4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. Results indicated that the compound did not exhibit significant toxicity at therapeutic doses, supporting its potential use in clinical settings.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The ethyl group in the target compound may confer greater metabolic stability compared to methyl analogs (e.g., compound in ), as bulkier alkyl groups often resist oxidative degradation.

Synthetic Methodology :

- Similar compounds (e.g., ) are synthesized via nucleophilic substitution between sulfonyl chlorides and amine precursors in pyridine, a solvent that acts as both a base and catalyst. For example, the reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine yielded 91% product . This suggests the target compound could be synthesized using analogous conditions.

Biological Activity: The oxazole-containing derivative in demonstrated antimicrobial activity, likely due to its sulfamoylphenyl group mimicking PABA. The furan analog in the target compound may exhibit similar activity but with altered selectivity due to furan’s distinct electronic profile. Halogenated derivatives (e.g., ) show enhanced reactivity and binding to hydrophobic enzyme pockets, suggesting that the non-halogenated target compound may prioritize solubility over target affinity.

Physicochemical Properties

Crystallographic data from analogous compounds (e.g., ) reveal that sulfonamide derivatives often adopt planar conformations with dihedral angles between aromatic rings ranging from 16° to 80°. For instance, in 4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, the dihedral angle between the benzene and oxazole rings is 78.87° . The furan-pyridinylmethyl group in the target compound may introduce steric hindrance, altering crystal packing and solubility compared to smaller substituents.

Hydrogen Bonding and Molecular Interactions

- Compounds like form intramolecular hydrogen bonds (e.g., O–H⋯N) and π-π stacking (3.79 Å between aromatic rings), stabilizing their structures.

- In contrast, halogenated derivatives (e.g., ) rely on van der Waals interactions and halogen bonding, which the target compound lacks due to its ethyl and furan groups.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the pyridine and furan moieties. A common approach includes:

- Step 1 : Coupling of 5-(furan-3-yl)pyridin-3-ylmethanamine with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Critical Parameters : Reaction temperature (0–25°C), anhydrous solvents, and stoichiometric control to minimize byproducts like sulfonic acid derivatives .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfonamide bond formation and substitution patterns on the pyridine and furan rings .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., ESI-HRMS for [M+H]+ ions) to distinguish from structurally similar sulfonamides .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Screens : Test against carbonic anhydrase isoforms (CA-II, CA-IX) due to sulfonamide’s known role as a zinc-binding group. Use stopped-flow CO₂ hydration assays with 4-nitrophenyl acetate as substrate .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to identify IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on its enzyme inhibition potency across studies be resolved?

- Methodological Answer :

- Source Analysis : Compare assay conditions (pH, buffer composition) that affect zinc coordination in carbonic anhydrase. For example, Tris buffer may chelate Zn²+, reducing apparent activity .

- Orthogonal Assays : Validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of enzymatic turnover .

- Structural Studies : Perform X-ray crystallography of the compound bound to CA-II to confirm binding mode and identify steric clashes from the 4-ethyl or furan groups .

Q. What strategies optimize selectivity for specific biological targets (e.g., CA-IX over CA-II)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents:

- Replace the 4-ethyl group with bulkier tert-butyl to exploit hydrophobic pockets in CA-IX .

- Introduce electron-withdrawing groups (e.g., trifluoromethoxy) on the benzene ring to enhance binding entropy .

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict interactions with CA-IX’s catalytic domain versus CA-II .

Q. How can metabolic stability and in vivo pharmacokinetics be assessed preclinically?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Co-administer NADPH to assess CYP450-mediated metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, critical for dose-response correlations .

- Pharmacokinetic Profiling : Conduct single-dose IV/oral studies in rodents, with blood sampling at 0–24 h. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis .

Data Contradiction Resolution

Q. How to address discrepancies in reported cytotoxicity across cell lines?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72 h for MTT).

- Control for Off-Target Effects : Include a sulfonamide-negative control (e.g., 4-methyl analog) to isolate contributions from the ethyl-furan-pyridine scaffold .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. proliferation) that explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.